1-(3-bromophenyl)-4-methyl-1H-pyrazole
Overview
Description
1-(3-bromophenyl)-4-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 1-(3-bromophenyl)-4-methyl-1H-pyrazole are the parasites causing leishmaniasis and malaria . The compound has shown potent antileishmanial and antimalarial activities . It has been found to be particularly effective against Leishmania aethiopica and Plasmodium berghei .
Mode of Action
This compound interacts with its targets by inhibiting their growth and proliferation . The compound’s antipromastigote activity is particularly notable, with it being significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate .
Biochemical Pathways
It is known that the compound interferes with the life cycle of the parasites, inhibiting their growth and proliferation
Pharmacokinetics
The pharmacokinetic properties of this compound have been studied in rats . After oral administration, the maximum concentration (Cmax) of the compound was found to be 568.65 ± 122.14 ng/mL, reached 1.00 ± 0.45 h after administration . This suggests that the compound is rapidly absorbed and distributed in the body.
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of the parasites causing leishmaniasis and malaria . This leads to a reduction in the severity of these diseases and can potentially contribute to their treatment.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(3-bromophenyl)-4-methyl-1H-pyrazole are largely unexplored. Based on its structural similarity to other pyrazole derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the bromophenyl and methyl groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been reported. Similar compounds have shown dose-dependent effects, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is plausible that the compound could interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are yet to be studied. It is possible that the compound interacts with transporters or binding proteins, influencing its localization or accumulation .
Properties
IUPAC Name |
1-(3-bromophenyl)-4-methylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-8-6-12-13(7-8)10-4-2-3-9(11)5-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLMLPKXOANXKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.